Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C22H21Br2NO2 and a molecular weight of 491.226 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves the reaction of 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid with hexanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate coupling reactions.
Major Products
Substitution Reactions: Products include azido, thiol, and amino derivatives of the original compound.
Oxidation and Reduction: Products include quinoline N-oxides and reduced quinoline derivatives.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Material Science: The compound is explored for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and the quinoline ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Hexyl 6-bromo-2-phenyl-4-quinolinecarboxylate
- Hexyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate
- Hexyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
Uniqueness
Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of two bromine atoms, which enhance its reactivity and binding affinity in various chemical and biological reactions. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
CAS No. |
355419-72-6 |
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Molecular Formula |
C22H21Br2NO2 |
Molecular Weight |
491.2 g/mol |
IUPAC Name |
hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H21Br2NO2/c1-2-3-4-5-12-27-22(26)19-14-21(15-6-8-16(23)9-7-15)25-20-11-10-17(24)13-18(19)20/h6-11,13-14H,2-5,12H2,1H3 |
InChI Key |
UKBQBWJUQHFABF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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